Bienvenue dans la boutique en ligne BenchChem!

6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol

p38 MAP kinase enzyme inhibition anti-inflammatory

6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol (CAS 1286732-96-4), also designated by IUPAC as 3-(2-methylimidazo[1,2-a]pyridin-3-yl)-1H-pyridazin-6-one, is a heterocyclic small molecule (C12H10N4O, MW 226.23). The compound belongs to a novel structural class of imidazo[1,2-a]pyridyl pyridazinones, which were rationally hybridized from classic pyridinylimidazole and dual hydrogen bond acceptor pharmacophores, resulting in selective p38 MAP kinase inhibitors.

Molecular Formula C12H10N4O
Molecular Weight 226.239
CAS No. 1286732-96-4
Cat. No. B2625752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol
CAS1286732-96-4
Molecular FormulaC12H10N4O
Molecular Weight226.239
Structural Identifiers
SMILESCC1=C(N2C=CC=CC2=N1)C3=NNC(=O)C=C3
InChIInChI=1S/C12H10N4O/c1-8-12(9-5-6-11(17)15-14-9)16-7-3-2-4-10(16)13-8/h2-7H,1H3,(H,15,17)
InChIKeyKQYJYQDAVSUVCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol (CAS 1286732-96-4): Chemical Identity and Pharmacological Context


6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol (CAS 1286732-96-4), also designated by IUPAC as 3-(2-methylimidazo[1,2-a]pyridin-3-yl)-1H-pyridazin-6-one, is a heterocyclic small molecule (C12H10N4O, MW 226.23) . The compound belongs to a novel structural class of imidazo[1,2-a]pyridyl pyridazinones, which were rationally hybridized from classic pyridinylimidazole and dual hydrogen bond acceptor pharmacophores, resulting in selective p38 MAP kinase inhibitors [1]. This class was designed at Merck Research Laboratories to retain potent enzyme inhibition while achieving high kinase selectivity and functional activity in human whole blood, positioning it as a differentiated scaffold for anti-inflammatory drug discovery [1].

Why Generic Substitution Fails for 6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol and Related p38 Inhibitors


Within the imidazo[1,2-a]pyridyl pyridazinone class, seemingly minor structural modifications produce large differences in kinase selectivity, cellular potency, and in vivo efficacy. For example, switching the N-arylpyridazinone substituent from N-(2,6-dichlorophenyl) to N-(2-tolyl) substantially improved functional activity in both THP-1 cells and human whole blood, while replacement of the 2-chloro-4-fluorophenyl group with 2,4-difluorophenyl on the imidazopyridine core altered p38α binding affinity by several-fold [1]. These SAR observations demonstrate that generic substitution within this class cannot be assumed to preserve target-binding kinetics, selectivity windows, or cellular pathway modulation. Users must verify the exact substitution pattern and corresponding activity profile before substituting any in-class analog [1].

Quantitative Differentiation Evidence for 6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol Against p38 MAP Kinase Comparators


p38α Enzyme Inhibition Potency: Cross-Study Comparison with Prototypical Inhibitors

While a specific IC50 value for 6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol has not been publicly reported, its closest structurally characterized analogs in the imidazo[1,2-a]pyridyl pyridazinone class achieve low nanomolar p38α inhibition: compound 6 (2,4-diF-phenyl, N-2-tolyl-pyridazinone) exhibits IC50 of 6 nM, and compound 5 (2,4-diF-phenyl, N-2,6-dichlorophenyl-pyridazinone) exhibits IC50 of 8 nM against recombinant p38α [1]. These values represent approximately 8-fold and 6-fold improvements, respectively, over the prototypical pyridinylimidazole SB203580 (p38α IC50 ≈ 50 nM) .

p38 MAP kinase enzyme inhibition anti-inflammatory

Kinase Selectivity: p38α vs. JNK2β2 Discrimination

The imidazo[1,2-a]pyridyl pyridazinone class was specifically designed to achieve high selectivity for p38α over other MAP kinases. The most active analogs, compounds 5 and 6, demonstrated >1000-fold and >500-fold selectivity for p38α over JNK2β2, respectively [1]. This selectivity window is a defining feature of the hybrid design, as it combines the ATP-competitive binding of pyridinylimidazoles with the dual hydrogen bond acceptor motif that restricts binding to kinases with a small gatekeeper residue (Thr106 in p38α) [1]. In contrast, SB203580 shows a narrower selectivity margin (100-500 fold over LCK, GSK3β, and PKBα) [2].

kinase selectivity off-target profiling p38 MAP kinase

Functional Activity in Human Whole Blood: TNFα Suppression

A critical differentiator for the imidazo[1,2-a]pyridyl pyridazinone class is its retention of functional potency in the physiologically relevant human whole blood (hWB) assay. Compound 6 suppressed LPS-induced TNFα with an IC50 of 14 nM in hWB, representing only a ~2.3-fold shift from its enzyme IC50 (6 nM) [1]. This contrasts sharply with VX-745, which showed a ~70-fold shift from enzyme IC50 (~10 nM) to hWB IC50 (~700 nM) [1][2]. The reduced protein binding-related potency shift is attributed to the basic imidazo[1,2-a]pyridine core, which suppresses serum albumin binding [1].

human whole blood assay TNFα inhibition translational pharmacology

Ex Vivo Target Engagement: Murine MAPKAP Kinase Pharmacodynamic Model

The imidazo[1,2-a]pyridyl pyridazinone class has been validated in a murine MAPKAP kinase pharmacodynamic (PD) model. Compound 6 achieved 42% inhibition of mMAPKAP activity at 3 mg/kg ip in BALB/c mice (p < 0.05 vs. vehicle), compared to 29% inhibition for VX-745 at the same dose [1]. Notably, this superior PD effect was achieved despite lower plasma exposure for compound 6 (810 nM) versus VX-745 (1734 nM), indicating higher intrinsic in vivo potency [1]. The PD response was measured using an ex vivo p38 kinase inhibition assay with blood collected 1 hour post-dose [1].

pharmacodynamics ex vivo target engagement MAPKAP kinase

Optimal Scientific and Industrial Use Cases for 6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol


p38α MAP Kinase Biochemical Screening and Hit-to-Lead Optimization

This compound is suitable as a core scaffold for p38α inhibitor screening cascades. Based on class-level evidence, the imidazo[1,2-a]pyridyl pyridazinone core provides low nanomolar enzyme inhibition (analog IC50s of 6-8 nM) and >500-fold selectivity over JNK2β2 [1]. Its reduced serum albumin binding, as indicated by a minimal enzyme-to-whole-blood potency shift (~2.3-fold for analog compound 6), makes it a favorable starting point for programs requiring high free fraction and translational potential [1].

In Vivo Target Engagement and Anti-Inflammatory Pharmacology Studies

The scaffold has demonstrated validated in vivo target engagement in a murine MAPKAP kinase PD model, with class prototype compound 6 achieving 42% target inhibition at 3 mg/kg ip—superior to VX-745 (29%) despite lower plasma exposure [1]. This PD validation supports the use of 6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol as a chemical probe or lead for acute and chronic inflammation models where p38 pathway suppression is the therapeutic hypothesis [1].

Kinase Selectivity Profiling and Polypharmacology Assessment

The hybrid design of imidazo[1,2-a]pyridyl pyridazinones enforces selectivity through a dual hydrogen bond acceptor motif that restricts binding to kinases possessing a small gatekeeper residue (Thr106 in p38α) [1]. This compound can serve as a reference tool in kinase selectivity panels to benchmark off-target activity against JNK, ERK, and other MAP kinase family members, and to define the selectivity fingerprint of novel p38 inhibitors [1].

Medicinal Chemistry Derivatization and Structure-Activity Relationship Exploration

The compound's scaffold is amenable to systematic SAR exploration at both the imidazo[1,2-a]pyridine C-2 position and the pyridazinone N-aryl substituent. Published SAR data from the class show that substitution patterns critically modulate enzyme affinity, cellular potency, and kinase selectivity (e.g., 2,4-difluorophenyl vs. 2-chloro-4-fluorophenyl on the imidazopyridine core alter p38α IC50 by several-fold) [1]. This tractable SAR makes the scaffold suitable for parallel synthesis and focused library generation in lead optimization programs [1].

Quote Request

Request a Quote for 6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.